AF38469

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AF38469 是一种小分子索替林抑制剂,索替林是一种参与多种细胞过程(包括蛋白质分选和信号转导)的受体。索替林与多种疾病有关,特别是神经退行性疾病和某些癌症。 This compound 在临床前研究中已显示出调节索替林活性的潜力,从而影响疾病进展 .

准备方法

AF38469 的合成涉及多个步骤,从关键中间体的制备开始。合成路线通常包括:

核心结构的形成: 这涉及通过一系列化学反应(例如缩合、环化和官能团转化)构建分子的中心骨架。

功能化: 引入对 this compound 生物活性至关重要的特定官能团。此步骤可能涉及卤化、烷基化或酰化等反应。

This compound 的工业生产方法可能会涉及对这些合成路线进行优化,以确保可扩展性、成本效益和符合监管标准。

化学反应分析

科学研究应用

作用机制

AF38469 通过抑制索替林发挥作用,索替林是一种参与多种细胞过程的受体。this compound 抑制索替林会阻止神经降压素和降解素等配体的结合,从而调节下游信号通路。 这种抑制会导致神经退行性疾病中溶酶体功能障碍减少,以及胶质母细胞瘤中癌细胞侵袭和转移减少 .

相似化合物的比较

AF38469 作为索替林抑制剂,其高特异性和口服生物利用度是独一无二的。类似的化合物包括:

AF40431: 另一种具有类似生物活性的索替林抑制剂,但化学结构不同.

This compound 因其强大的抑制活性、口服生物利用度以及在神经退行性疾病和癌症的临床前模型中的疗效而脱颖而出 .

生物活性

AF38469 is a small molecule inhibitor of sortilin, a member of the VPS10P family of sorting receptors, known for its role in various biological processes, including lysosomal function and cell signaling. This compound has garnered attention for its potential therapeutic applications in treating lysosomal storage disorders (LSDs) and glioblastoma. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical models, and implications for future therapeutic strategies.

This compound functions primarily by inhibiting sortilin, which has been implicated in several pathological processes:

- Lysosomal Function : Sortilin plays a crucial role in lysosomal biogenesis and function. Inhibition of sortilin by this compound leads to enhanced lysosomal enzyme activity and improved lysosomal function across various LSD models, particularly in Batten disease. This is achieved through the activation of transcription factor EB (TFEB), which regulates lysosomal gene expression .

- Cell Motility and Invasion : In glioblastoma (GBM) cells, this compound reduces cell motility and invasion by inhibiting epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. The compound achieves this by modulating pathways involving Glycogen synthase kinase 3 beta (GSK-3β) and β-catenin .

Lysosomal Storage Disorders

This compound has shown significant promise in preclinical studies focused on LSDs:

- Improvement in Lysosomal Dysfunction : In mouse models of Batten disease, treatment with this compound resulted in reduced lysosomal storage material accumulation, enhanced enzyme activity (PPT1 and TPP1), and decreased neuroinflammation. Specifically, a study reported that this compound treatment completely rescued tremor phenotypes associated with CLN2 disease models .

- Enzyme Activity Assays : The effects of this compound on enzyme activities were quantified, demonstrating significant increases in PPT1 and TPP1 enzyme levels across various genotypes. For instance, treatment with 40 nM this compound significantly increased PPT1 activity in multiple mutant MEF lines .

Glioblastoma

In the context of GBM:

- Inhibition of Tumor Growth : this compound has been shown to significantly impair the migratory capabilities of GBM cell lines (U87 and A172) in wound-healing assays. Additionally, transwell assays indicated that this compound markedly reduced the invasive capacity of these cells .

- In Vivo Efficacy : Animal studies involving orthotopic xenografts demonstrated that intraperitoneal administration of this compound led to reduced tumor sizes compared to control groups. MRI imaging confirmed these findings, indicating the compound's potential as an effective antitumor agent .

Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

Case Study 1: Batten Disease Model

In a study involving CLN2 Batten disease mice treated with this compound, researchers observed a significant reduction in lysosomal dysfunction markers and neuroinflammatory responses. The treatment resulted in normalized enzyme activities comparable to wild-type controls, indicating the potential for this compound as a therapeutic option for LSDs.

Case Study 2: Glioblastoma Treatment

A preclinical trial using U87 GBM cells demonstrated that this compound treatment led to a marked decrease in cell invasion capabilities. Subsequent animal model studies revealed that mice treated with this compound exhibited smaller tumor volumes compared to controls, suggesting its efficacy as an antitumor agent.

属性

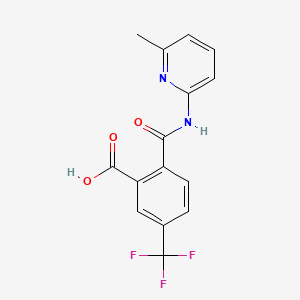

IUPAC Name |

2-[(6-methylpyridin-2-yl)carbamoyl]-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2O3/c1-8-3-2-4-12(19-8)20-13(21)10-6-5-9(15(16,17)18)7-11(10)14(22)23/h2-7H,1H3,(H,22,23)(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCUSQCZMQIBMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。